3-(2,4-Diaminophenyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Diaminophenyl)benzoic acid is an organic compound that features both amine and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Diaminophenyl)benzoic acid typically involves the reaction of 2,4-diaminobenzoic acid with appropriate reagents under controlled conditions. One common method involves the use of polyphosphoric acid (PPA) as a solvent to promote the polycondensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other industrial equipment to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Diaminophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
3-(2,4-Diaminophenyl)benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2,4-Diaminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diaminobenzoic acid: Similar in structure but lacks the additional aromatic ring.
2,4-Diaminobenzoic acid: Another related compound with different substitution patterns on the aromatic ring.
Uniqueness
3-(2,4-Diaminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of high-performance polymers and other advanced materials .
Eigenschaften
Molekularformel |
C13H12N2O2 |
---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
3-(2,4-diaminophenyl)benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,14-15H2,(H,16,17) |
InChI-Schlüssel |
JUNGLELFLCRWOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.